3-(4-bromophenyl)-1-(3-chlorophenyl)-5-(2,4-dichlorophenyl)-4,5-dihydro-1H-pyrazole
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Overview
Description
3-(4-bromophenyl)-1-(3-chlorophenyl)-5-(2,4-dichlorophenyl)-4,5-dihydro-1H-pyrazole is a synthetic organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of three different substituted phenyl groups attached to the pyrazole ring, making it a highly substituted and potentially bioactive molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromophenyl)-1-(3-chlorophenyl)-5-(2,4-dichlorophenyl)-4,5-dihydro-1H-pyrazole typically involves multi-step organic reactions. One common method is the cyclization of hydrazones with α,β-unsaturated carbonyl compounds. The reaction conditions often include:
Solvents: Common solvents like ethanol, methanol, or acetonitrile.
Catalysts: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide.
Temperature: Reactions are usually carried out at elevated temperatures ranging from 60°C to 120°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch or continuous flow reactors: To ensure consistent quality and yield.
Purification techniques: Such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
3-(4-bromophenyl)-1-(3-chlorophenyl)-5-(2,4-dichlorophenyl)-4,5-dihydro-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted pyrazoles with different functional groups.
Scientific Research Applications
Chemistry
Synthesis of novel compounds: Used as a building block for the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Bioactivity studies: Investigated for potential antimicrobial, antifungal, or anticancer properties.
Medicine
Drug development: Potential lead compound for the development of new pharmaceuticals.
Industry
Material science: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-bromophenyl)-1-(3-chlorophenyl)-5-(2,4-dichlorophenyl)-4,5-dihydro-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would require detailed experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-bromophenyl)-1-(3-chlorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole
- 3-(4-bromophenyl)-1-(3-chlorophenyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazole
Uniqueness
The uniqueness of 3-(4-bromophenyl)-1-(3-chlorophenyl)-5-(2,4-dichlorophenyl)-4,5-dihydro-1H-pyrazole lies in its specific substitution pattern, which may confer unique chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C21H14BrCl3N2 |
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Molecular Weight |
480.6 g/mol |
IUPAC Name |
5-(4-bromophenyl)-2-(3-chlorophenyl)-3-(2,4-dichlorophenyl)-3,4-dihydropyrazole |
InChI |
InChI=1S/C21H14BrCl3N2/c22-14-6-4-13(5-7-14)20-12-21(18-9-8-16(24)11-19(18)25)27(26-20)17-3-1-2-15(23)10-17/h1-11,21H,12H2 |
InChI Key |
HGLOMCXWYMFQOC-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N(N=C1C2=CC=C(C=C2)Br)C3=CC(=CC=C3)Cl)C4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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